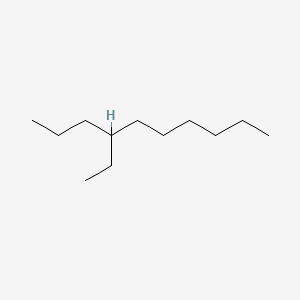

Decane, 4-ethyl-

Description

Contextualization within Branched Alkanes and Isoparaffin Chemistry

Alkanes, also known as paraffins, are saturated hydrocarbons characterized by single bonds between carbon atoms and the general formula CnH₂n+₂ ums.edu.mywikipedia.org. They form the backbone of many organic compounds and are prevalent in fuels, lubricants, and solvents. Within this class, branched alkanes, often referred to as isoparaffins, represent molecules where the carbon skeleton deviates from a linear chain ums.edu.mycir-safety.org. Decane (B31447), 4-ethyl- (CAS: 1636-44-8) is a specific example of such a branched alkane, featuring an ethyl group attached to the fourth carbon atom of a ten-carbon decane chain ontosight.ai. This branching influences its physical and chemical properties, such as boiling point, viscosity, and combustion characteristics, differentiating it from its linear isomer, n-decane ums.edu.myontosight.aichemicalbook.comsigmaaldrich.com. The study of isoparaffins like 4-ethyl-decane is crucial for understanding the performance and composition of complex hydrocarbon mixtures, including those found in petroleum products cir-safety.orgeuropa.euresearchgate.net.

Significance as a Model Compound in Fundamental Chemical Investigations

While specific research explicitly designating 4-ethyl-decane as a "model compound" is not extensively detailed in readily available literature, its structural characteristics make it representative of branched alkanes encountered in various scientific disciplines. Branched alkanes, in general, are utilized in fundamental studies to understand structure-property relationships, particularly concerning thermophysical properties, phase behavior, and reaction kinetics researchgate.net. For instance, the presence and position of alkyl branches significantly affect properties like octane (B31449) number in fuels and viscosity in lubricants cir-safety.orgontosight.ai. Therefore, compounds like 4-ethyl-decane serve as valuable subjects for computational modeling and experimental validation in areas such as combustion chemistry, fluid dynamics, and the development of surrogate fuels researchgate.net. Its defined structure allows researchers to isolate the impact of branching on molecular behavior, contributing to a deeper understanding of hydrocarbon science.

Position in Advanced Organic Chemistry Studies

In advanced organic chemistry, 4-ethyl-decane finds relevance primarily through its analytical characterization and its role in understanding isomerism and molecular properties. The availability of spectral data, such as mass spectrometry (electron ionization) and gas chromatography retention indices, positions it as a reference compound in analytical techniques used for identifying and quantifying components in complex hydrocarbon mixtures nih.govnist.gov. The study of isomers, like the various branched decanes, is a cornerstone of organic chemistry, emphasizing how subtle changes in molecular architecture can lead to distinct physical and chemical properties wikipedia.orgcuny.edu. Furthermore, its computed properties, such as its octanol-water partition coefficient (XLogP3-AA) and topological polar surface area (TPSA), provide insights into its lipophilicity and potential interactions, which are critical parameters in fields ranging from medicinal chemistry to materials science, even if its direct application in synthesis is not widely reported.

Data Tables

Table 1: Key Properties of Decane, 4-ethyl-

| Property | Value | Source/Notes |

| Identity | ||

| IUPAC Name | 4-ethyldecane | nih.govnist.gov |

| CAS Number | 1636-44-8 | nih.govnist.govchemeo.comguidechem.com |

| Molecular Formula | C₁₂H₂₆ | ontosight.ainih.govnist.govchemeo.comguidechem.com |

| Molecular Weight | 170.33 g/mol | nih.govnist.govchemeo.comguidechem.com (Computed by PubChem 2.2) |

| Computed Properties | ||

| XLogP3-AA | 6.4 | nih.gov (Computed by XLogP3 3.0) |

| Rotatable Bond Count | 8 | nih.govguidechem.com (Computed by Cactvs) |

| Complexity | 76.1 | nih.govguidechem.com (Computed by Cactvs) |

| Topological Polar Surface Area (TPSA) | 0.00 Ų | nih.govnaturalproducts.net (Computed by Cactvs) |

| Analytical Data | ||

| Kovats Retention Index (Standard Non-polar) | 1152 | nih.gov |

| Mass Spectrum (Electron Ionization) | Available | nist.gov (NIST Mass Spectrometry Data Center) |

Table 2: Comparative Properties of Related Alkanes (Illustrative)

| Property | n-Decane (C₁₀H₂₂) | 4-ethyl-decane (C₁₂H₂₆) |

| CAS Number | 124-18-5 | 1636-44-8 |

| Molecular Weight | 142.28 g/mol | 170.33 g/mol |

| Boiling Point | 174 °C chemicalbook.comsigmaaldrich.com | Not specified (higher than n-decane due to increased molecular weight) |

| Density (at 20°C) | 0.730 g/mL sigmaaldrich.com | Not specified (likely similar to or slightly lower than n-decane) |

| Refractive Index (n²⁰/D) | 1.411 chemicalbook.comsigmaaldrich.com | Not specified (likely similar to n-decane) |

| Flash Point | 46.0 °C (115 °F) chemicalbook.comsigmaaldrich.com | Not specified (likely similar to n-decane) |

Note: Properties for 4-ethyl-decane are primarily computed or derived from analytical data availability. Direct experimental data for all physical properties is not as extensively published as for n-decane. Data for n-decane is provided for comparative context.

Compound List

Decane, 4-ethyl-

n-Decane

Alkanes

Isoparaffins

Cycloalkanes

Ethane

Methane

Propane

Butane

Pentane

Hexane

Heptane

Octane

Nonane

Undecane

Dodecane

Icosane

Tetracontane

Pentacontane

Ethyl decanoate (B1226879)

Ethyl dodecanoate (B1226587)

1,2,4-trimethylbenzene (B165218) (1,2,4-TMB)

1,3,5-trimethylbenzene

Decalin

Cyclohexanols

4-ethyl-2-methyldecane

6-ethyl-2-methyldecane (B1607453)

1-ethyl-cis-bicyclo[4.4.0]decane

Structure

3D Structure

Properties

IUPAC Name |

4-ethyldecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-7-8-9-11-12(6-3)10-5-2/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTKVLJTIZALGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936848 | |

| Record name | 4-Ethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-44-8 | |

| Record name | Decane, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Studies of Decane, 4 Ethyl and Analogous Branched Hydrocarbons

Molecular Dynamics (MD) Simulations of Alkane Systems

Solvation Thermodynamics of Model Solutes in Alkane Environments

Research in this area explores the thermodynamic parameters governing the dissolution of model solutes within alkane environments, including branched hydrocarbons. Studies often quantify free energy, enthalpy, and entropy of solvation. While specific data for 4-ethyldecane as a solvent might be limited, general trends for branched alkanes as solvents or as solutes in various media are investigated. These studies are fundamental for predicting solubility and intermolecular interactions in complex mixtures.

Diffusion and Transport Phenomena in Branched Alkane Liquids

Understanding how molecules move within branched alkane liquids is essential for process design and material science. Computational methods, particularly molecular dynamics simulations, are employed to determine transport properties such as diffusion coefficients and viscosities. These simulations provide insights into the microscopic mechanisms of molecular motion, which are influenced by chain length, branching, and temperature. For instance, studies on n-alkanes have established benchmarks, and efforts are ongoing to accurately model the behavior of branched isomers.

Diffusion Coefficients and Viscosity

| Alkane Type | Property | Value/Trend | Notes |

| n-Alkanes (C2-C20) | Self-diffusion coefficient | Average ARD of 8.4% | Model developed using ePC-SAFT, validated against experimental data. |

| n-Alkanes (C2-C20) | Viscosity | Average ARD of 7.2% | Model developed using ePC-SAFT, validated against experimental data. |

| Branched Alkanes | Self-diffusion coefficient | Predicted | Model shows relatively poorer prediction for branched alkanes compared to n-alkanes. |

| Branched Alkanes | Viscosity | Predicted | Model shows relatively poorer prediction for branched alkanes compared to n-alkanes. |

Note: ARD refers to Average Relative Deviation.

Theoretical Investigations of Reaction Mechanisms and Kinetics

This section covers the theoretical analysis of how branched alkanes participate in chemical reactions, focusing on the detailed steps involved and the rates at which these reactions proceed.

Elucidation of Elementary Reaction Steps in Alkane Transformations

Studies in this area aim to break down complex alkane transformations into fundamental elementary reaction steps. This involves identifying intermediates, transition states, and the associated energy barriers. For example, the oxidation of branched alkanes involves reactions with species like OH radicals, leading to peroxyl and alkoxy radicals. The initial steps often involve C-H or C-C bond cleavage. Computational methods like Density Functional Theory (DFT) and ReaxFF molecular dynamics are vital for elucidating these pathways. Research indicates that branched-chain hydrocarbons may undergo thermal decomposition more rapidly than their straight-chain counterparts researchgate.net.

Transition State Theory Applications to Branched Alkane Reactivity

Transition State Theory (TST) is a powerful theoretical framework used to calculate reaction rate constants. It provides insights into the activation energies and pre-exponential factors that govern reaction speeds. TST, often augmented with corrections for quantum tunneling (e.g., Canonical Variational Transition State Theory with Small Curvature Tunneling - CVT/SCT), has been applied to various alkane reactions, including hydrogen abstraction. For instance, Reaction Class Transition State Theory (RC-TST) has been developed to efficiently predict rate constants for reaction families, such as hydrogen abstraction by the hydroperoxyl radical from alkanes frontiersin.orgfrontiersin.org. These methods allow for the prediction of kinetic parameters across a wide temperature range, offering a cost-effective alternative to more computationally intensive methods for large reaction systems.

Computational Studies of Pyrolysis Pathways in Hydrocarbons

Pyrolysis, the thermal decomposition of hydrocarbons at high temperatures, is a critical process in the petrochemical industry. Computational studies, often employing ReaxFF molecular dynamics and DFT, are used to map out the complex reaction pathways and identify the primary products. These studies reveal that the initial pyrolysis reactions typically involve homolytic cleavage of C-H and C-C bonds researchgate.net. Research has shown that branched-chain hydrocarbons tend to decompose faster than straight-chain alkanes researchgate.netatlantis-press.com. For example, the pyrolysis of 2-methylnonane (B165365) exhibits a more complex pathway with a higher proportion of C-H bond cleavage compared to n-decane atlantis-press.com. The main products identified from hydrocarbon pyrolysis often include H₂, CH₄, C₂H₂, and C₂H₄ researchgate.net.

Development and Validation of Molecular Force Fields for Branched Alkanes

Accurate molecular force fields are indispensable for molecular simulations, enabling the prediction of thermodynamic and transport properties. The development and validation of these force fields for branched alkanes are ongoing areas of research. Force fields, such as OPLS-AA and TraPPE, are parameterized and refined to reproduce experimental data for properties like liquid densities, heats of vaporization, phase equilibria, and transport properties tandfonline.compsu.edunih.govmdpi.com. The goal is to achieve transferable parameters that can accurately describe a wide range of hydrocarbons, including branched isomers. Validation involves comparing simulation results against experimental data, with efforts focused on improving accuracy for branched structures, which can present greater challenges than linear alkanes researchgate.netdiva-portal.orgacs.orgresearchgate.net.

Data Table: Force Field Validation Metrics for Alkanes

| Force Field | Property Validated | Typical Error (vs. Exp.) | Notes |

| OPLS/2020 | Liquid Densities | 0.01 g/cm³ | Refined for alkanes, improved for long-chain and isomeric series. |

| OPLS/2020 | Heats of Vaporization | 0.2 kcal/mol | Significant gains for relative heats of vaporization of isomers. |

| OPLS/2020 | Self-diffusion coefficients | Reproduces well | Validated against experimental data for linear alkanes up to hexadecane. |

| TRAPPE | Liquid Densities | 0.02 g/cm³ | Extended to branched alkanes, complements existing parameters. |

| TRAPPE | Heats of Vaporization | 0.15 kcal/mol | Extended to branched alkanes, complements existing parameters. |

Compound List:

4-Ethyldecane (Decane, 4-ethyl-)

n-Alkanes

Branched Alkanes

Linear Alkanes

Cycloalkanes

Aromatic Hydrocarbons

Ethane

n-Pentane

n-Hexane

n-Heptane

n-Nonane

n-Decane

n-Icosane

n-Triacontane

2-Methylhexane

2-Methylheptane

2-Methylnonane

Triptane (2,2,3-trimethylbutane)

Iso-octane (2,2,4-trimethylpentane)

Isobutane

Isopentane

Isohexane

Neopentane

Cyclobutane

Cyclopentane

Cyclohexane

Benzene

Toluene

Propane

Propene

Methane

Ethylene

Acetylene

Propyne

1-Butyne

2-Butyne

n-Heptane

n-Octane

n-Dodecane

n-Icosane

n-Triacontane

Squalane

1-decene (B1663960) trimer

Dodecane

Tetraethyl lead (TEL)

Isopropyl acetate (B1210297) (IPA)

Isopropyl propionate (B1217596)

Isopropyl glycolate (B3277807)

Isopropyl bromoacetate (B1195939)

Acetic acid

Isopropanol

Advanced Analytical Methodologies for Decane, 4 Ethyl and Complex Branched Hydrocarbon Mixtures

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of complex hydrocarbon mixtures, enabling the resolution of individual isomers like 4-ethyldecane from a myriad of structurally similar compounds. High-resolution gas chromatography and its multidimensional variants are indispensable tools in this field.

High-Resolution Gas Chromatography (HRGC) for Alkane Isomer Resolution

High-Resolution Gas Chromatography (HRGC), employing long capillary columns (e.g., up to 300 meters) with small internal diameters and thin stationary phase films, provides the high efficiency necessary for separating isomeric hydrocarbons. The separation of these isomers is challenging due to their very similar physicochemical properties. The choice of stationary phase is critical, with nonpolar phases like those based on dimethylpolysiloxane being common for hydrocarbon analysis. The high resolving power of these columns allows for the separation of many, but not all, branched alkane isomers. For instance, the analysis of complex hydrocarbon mixtures like diesel fuel, which contains a multitude of C12 isomers including 4-ethyldecane, relies on the high efficiency of HRGC to resolve these components.

Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Hydrocarbon Profiling

For exceptionally complex mixtures, such as petroleum distillates, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power dlr.deresearchgate.net. This technique utilizes two columns with different stationary phases connected by a modulator. The first dimension typically separates compounds by their boiling points, while the second dimension provides a separation based on polarity researchgate.net. This orthogonal separation mechanism distributes the components across a two-dimensional plane, resolving many co-eluting peaks from a one-dimensional separation dlr.de. For instance, in the analysis of diesel fuels, GC×GC can separate different classes of hydrocarbons (e.g., n-alkanes, iso-alkanes, cycloalkanes, and aromatics) into distinct groups within the chromatogram, facilitating a more detailed compositional analysis researchgate.net. This enhanced separation is crucial for identifying and quantifying specific branched alkanes like 4-ethyldecane in such intricate matrices copernicus.org.

Retention Characteristics and Principles of Branched Alkane Elution

The elution order of branched alkanes in gas chromatography is governed by their volatility and their interaction with the stationary phase. A key tool for identifying and characterizing these compounds is the use of retention indices, most notably the Kováts retention index unl.edu. This system normalizes retention times to those of n-alkanes, providing a more reproducible measure than absolute retention time phenomenex.comphytochemia.com.

Generally, for a given carbon number, branched alkanes are more volatile and thus have shorter retention times than their linear counterparts. The degree of branching and the position of the branches also influence the retention time. Increased branching tends to lower the boiling point and, consequently, the retention index researchgate.net. The elution order of different isomers can be complex, and in some cases, isomers with different carbon numbers may co-elute unl.edu.

For 4-ethyldecane (C12H26), a branched alkane, its retention index will be lower than that of n-dodecane (which has a Kováts index of 1200 on a non-polar column). The specific retention index of 4-ethyldecane depends on the stationary phase and the temperature conditions of the analysis.

Retention Indices for Decane (B31447), 4-ethyl-

| Retention Index Type | Stationary Phase | Temperature Conditions | Reported Value | Source |

|---|---|---|---|---|

| Kováts RI | Non-polar | 100°C (Isothermal) | 1147 | nist.gov |

| Kováts RI | Non-polar | 100°C (Isothermal) | 1135 | nist.gov |

| Van den Dool and Kratz RI | Non-polar | Temperature Ramp | 1152 | nist.gov |

Hyphenated Techniques for Structural Confirmation and Elucidation

While chromatographic techniques provide excellent separation, the definitive identification of isomers like 4-ethyldecane requires the use of spectroscopic detectors. Hyphenated techniques, which couple chromatography with spectroscopy, are powerful tools for structural confirmation.

Advanced Mass Spectrometry Approaches in Hydrocarbon Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone of hydrocarbon analysis. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluting compounds, which is crucial for their identification.

For branched alkanes, electron ionization (EI) mass spectrometry typically results in extensive fragmentation. The molecular ion peak (M+) may be weak or even absent, especially in highly branched structures whitman.eduuobasrah.edu.iq. Fragmentation of branched alkanes preferentially occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations whitman.eduuobasrah.edu.iqjove.com. The loss of the largest alkyl group at a branch point is often a favored fragmentation pathway whitman.eduuobasrah.edu.iq.

The mass spectrum of 4-ethyldecane (C12H26, molecular weight 170.33 g/mol ) would be expected to show characteristic fragment ions resulting from cleavage at the C4 position. The fragmentation pattern can be complex, but key ions can help to deduce the structure. The mass spectrum of a C12 alkane that is branched will lack the smooth exponential decay of fragment intensities seen in straight-chain alkanes whitman.eduwhitman.edu. For a compound like 4-ethyldecane, cleavage on either side of the ethyl group at the fourth carbon would lead to characteristic fragment ions.

Major Fragment Ions in the Mass Spectrum of a C12 Branched Alkane (e.g., 4-methyldodecane)

| m/z | Possible Fragment Ion | Significance |

|---|---|---|

| 127 | [C9H19]+ | Loss of a propyl group from a branched dodecane. For 4-ethyldecane, this could arise from complex rearrangements. |

| 71 | [C5H11]+ | Indicates a favored C5 fragment, which can be indicative of branching at the C4 or C5 position. |

| 57 | [C4H9]+ | A common and often abundant fragment in alkane mass spectra. |

| 43 | [C3H7]+ | Another common fragment in alkane mass spectra. |

Note: This table is illustrative for a branched C12 alkane and specific fragments for 4-ethyldecane would require analysis of its specific spectrum.

Nuclear Magnetic Resonance (NMR) Methodologies for Structural Assignment in Branched Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including branched alkanes libretexts.orgazolifesciences.com. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of an alkane, the chemical shifts of the carbon atoms are dependent on their position within the carbon chain and the degree of substitution. Generally, carbon signals in alkanes appear in the upfield region of the spectrum (typically 0-60 ppm) oregonstate.educompoundchem.com. For 4-ethyldecane, one would expect to see a unique signal for each chemically non-equivalent carbon atom. Due to symmetry, some carbons may be equivalent. The chemical shifts can help to identify the branching point and the different methylene groups in the main chain and the ethyl branch.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an alkane typically shows signals in the range of 0.5-2.0 ppm oregonstate.edulibretexts.org. The signals for methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) protons appear at slightly different chemical shifts. The integration of the signals provides the ratio of the number of protons of each type, and the splitting patterns (multiplicity) due to spin-spin coupling reveal the number of neighboring protons, which is key to establishing the connectivity of the atoms. For 4-ethyldecane, the methine proton at the branching point (C4) would be expected to be a multiplet, and the different methylene and methyl groups would show characteristic splitting patterns.

Two-Dimensional (2D) NMR: For complex molecules or mixtures, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. COSY experiments show correlations between coupled protons, helping to trace the proton-proton connectivity through the carbon skeleton. HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. These techniques are particularly powerful for assigning the complex and often overlapping signals in the NMR spectra of long-chain branched alkanes and their mixtures acs.org.

Methodologies for Quantitative Analysis of Branched Alkane Components

The quantitative analysis of specific branched alkane components like 4-ethyldecane, particularly within complex matrices such as petroleum distillates or environmental samples, necessitates high-resolution separation and detection techniques. The primary methods employed are gas chromatography (GC) coupled with various detectors and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography (GC)-Based Methods

Gas chromatography is the cornerstone for the analysis of volatile and semi-volatile hydrocarbons. The choice of detector is critical for achieving accurate quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying hydrocarbons. acs.org The FID response is generally proportional to the number of carbon atoms in the analyte, making it a reliable method for quantification when appropriate calibration standards are used. For complex mixtures, quantification is often achieved by integrating the volume of the peaks in the chromatogram. dlr.de However, response factors can vary between different compound classes, with aromatic species sometimes producing stronger signals than saturated ones. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. In quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. For branched alkanes like 4-ethyldecane, fragmentation occurs preferentially at the point of branching due to the formation of more stable secondary or tertiary carbocations. uobasrah.edu.iqjove.comchemistrynotmystery.com While the molecular ion peak for branched alkanes can be weak or absent, characteristic fragment ions can be used for quantification. jove.comwhitman.eduic.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful non-destructive technique for identifying and quantifying hydrocarbon functional groups in complex mixtures. nih.govresearchgate.net

Quantitative ¹H NMR (qNMR): This method allows for the quantification of different types of protons (e.g., paraffinic CH₃, CH₂, and CH groups) based on the integration of their respective signal areas in the NMR spectrum. nih.govasme.org By identifying characteristic chemical shifts for the ethyl group and the decane backbone protons, it is possible to quantify 4-ethyldecane. The areas under the peaks are directly proportional to the number of nuclei, allowing for absolute quantification with the use of an internal standard. asme.org

Two-Dimensional NMR Techniques: Advanced techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR have been used for the in situ quantification of branched alkanes within porous media. nih.gov This method can help discriminate between linear alkanes, 2-methyl alkanes, and other branched isomers, offering a specialized tool for complex systems. nih.gov A partial least-square regression (PLSR) analysis can be applied to the spectral data to estimate the composition of the mixture with a high degree of accuracy. nih.gov

The following table provides a comparative overview of these primary quantitative methodologies.

Table 1: Comparison of Quantitative Analytical Methodologies for Branched Alkanes

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-FID | Separation by volatility/polarity, detection by ion generation in a hydrogen flame. | High sensitivity for hydrocarbons, wide linear range, robust and reliable. acs.org | Provides limited structural information; co-elution of isomers can hinder accurate quantification. |

| GC-MS | Separation by GC, detection by mass-to-charge ratio of ionized molecules and their fragments. | Provides structural confirmation, high selectivity (especially in SIM mode). nih.gov | Molecular ion can be weak or absent for highly branched alkanes chemistrynotmystery.comwhitman.edu; requires spectral libraries for confident identification. |

| Quantitative NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Non-destructive, provides detailed structural information, highly reproducible, requires minimal sample preparation. nih.govresearchgate.net | Lower sensitivity compared to GC-based methods; complex spectra can be difficult to interpret for mixtures. libretexts.org |

Challenges and Innovations in Complex Hydrocarbon Mixture Characterization

The characterization of complex hydrocarbon mixtures, such as crude oil, fuels, and environmental samples containing thousands of compounds, presents significant analytical challenges. nih.govastm.org The sheer number of structural isomers, especially for alkanes, makes comprehensive analysis exceptionally difficult. astm.org

Key Challenges:

Isomer Resolution: The number of possible alkane isomers increases exponentially with the carbon number. astm.org Many of these isomers have very similar boiling points and polarities, leading to significant peak overlap (co-elution) in conventional one-dimensional gas chromatography (1D-GC). ifpenergiesnouvelles.fr This makes the separation and individual quantification of a specific branched alkane like 4-ethyldecane nearly impossible in a complex matrix using 1D-GC. ifpenergiesnouvelles.fr

The Unresolved Complex Mixture (UCM): In the gas chromatograms of weathered oils and other complex hydrocarbon samples, a large, unresolved "hump" of co-eluting branched and cyclic hydrocarbons is often observed. semanticscholar.org This UCM represents a significant portion of the sample that cannot be characterized on a molecular level by conventional GC-MS.

Dynamic Range: The concentrations of individual components in hydrocarbon mixtures can vary by several orders of magnitude, making it difficult to detect and quantify trace components in the presence of highly abundant ones.

Lack of Standards: Many of the branched alkanes present in complex mixtures are not commercially available as analytical standards, complicating their positive identification based on retention time and mass spectra. unl.edu

Innovations in Characterization:

To address these challenges, several innovative analytical techniques and data processing strategies have been developed.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This is arguably the most significant innovation for the detailed analysis of complex hydrocarbon mixtures. ifpenergiesnouvelles.frwikipedia.org GC×GC utilizes two columns with different stationary phases connected by a modulator. wikipedia.org This setup provides a greatly enhanced peak capacity and resolving power compared to 1D-GC. ifpenergiesnouvelles.fr In the resulting two-dimensional chromatogram, hydrocarbons are separated into highly structured patterns, typically based on volatility in the first dimension and polarity in the second. dlr.denih.gov This allows for the separation of different hydrocarbon classes (e.g., n-alkanes, iso-alkanes, cyclo-alkanes, aromatics) into distinct groups, facilitating the identification of individual compounds like 4-ethyldecane even in highly complex samples. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): The coupling of separation techniques with HRMS, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), allows for the determination of the exact elemental composition of thousands of molecules in a sample from their accurate mass measurements. labmanager.com This technique is particularly powerful for analyzing heavy petroleum fractions and can provide detailed molecular-level information without prior chromatographic separation. mdpi.commdpi.com A method known as OCULAR (operation at constant ultrahigh resolution) recently assigned a record-breaking 244,779 molecular compositions in a single petroleum sample. labmanager.com

Advanced Data Analysis and Modeling: New approaches are being developed to characterize hydrocarbon groups using standard, widely available instruments like GC coupled with a unit-mass-resolution mass spectrometer. nih.gov These methods use average mass spectra from libraries combined with chromatographic signals to deconvolve the data and quantify hydrocarbon groups defined by carbon number and degree of unsaturation or branching. nih.gov Furthermore, Quantitative Structure-Retention Relationship (QSRR) models are being developed to predict the retention times of branched alkanes based on their molecular structure, aiding in their identification without authentic standards. researchgate.netacs.org

The following table summarizes these challenges and the innovative solutions developed to overcome them.

Table 2: Challenges and Innovations in Hydrocarbon Mixture Characterization

| Challenge | Description | Innovative Solution(s) |

|---|---|---|

| Isomer Co-elution | Numerous isomers with similar physicochemical properties cannot be separated by 1D-GC. ifpenergiesnouvelles.fr | Comprehensive Two-Dimensional Gas Chromatography (GC×GC): Provides vastly superior separation power by using two orthogonal separation mechanisms. wikipedia.orgnih.gov |

| Unresolved Complex Mixture (UCM) | A large hump of unresolved branched and cyclic compounds in chromatograms of degraded oils. semanticscholar.org | GC×GC and High-Resolution Mass Spectrometry (HRMS): GC×GC can resolve many components within the UCM into distinct peaks. HRMS can provide elemental formulas for the mixture as a whole. ifpenergiesnouvelles.frlabmanager.com |

| Identification Uncertainty | Lack of commercially available reference standards for many branched alkanes hinders positive identification. unl.edu | Quantitative Structure-Retention Relationship (QSRR) Models: Predict GC retention indices based on molecular descriptors, allowing for tentative identification. researchgate.netacs.org |

| Data Complexity | The sheer volume and complexity of data generated by advanced techniques require sophisticated processing. | Advanced Chemometric and Deconvolution Algorithms: Help to extract meaningful chemical information from complex datasets, such as those from GC/EI-MS, to characterize hydrocarbon groups. nih.govmdpi.com |

Research Applications and Significance of Decane, 4 Ethyl As a Chemical Probe

Utilization in the Development and Validation of Analytical Protocols

4-Ethyldecane has been employed in the development and validation of analytical protocols, particularly in chromatographic techniques. Its presence has been noted in studies involving gas chromatography-mass spectrometry (GC-MS) for identifying volatile organic compounds (VOCs) in various matrices, such as plant emissions and food products mdpi.comresearchgate.nethelsinki.fiashs.orgncat.edu. In the context of analytical method development, 4-ethyldecane can serve as a reference compound for calibrating instruments and validating the accuracy and precision of separation and detection methods nist.gov. For instance, it has been identified as a component in complex hydrocarbon mixtures, including aviation fuels, where its accurate quantification is crucial for fuel characterization nist.govacs.org. Studies have also utilized 4-ethyldecane in the analysis of exhaled breath, contributing to the development of methods for identifying biomarkers belspo.be. Furthermore, its inclusion in databases like SPECIATE, which catalogues chemical speciation data for air pollution modeling, highlights its role in standardizing analytical approaches for environmental samples epa.govepa.gov.

Data Table: Identification of 4-Ethyldecane in Analytical Studies

| Study Context | Analytical Technique | Role of 4-Ethyldecane | Reference(s) |

| Volatile Organic Compounds (VOCs) analysis | GC-MS | Identified component, reference for calibration and method validation | mdpi.comresearchgate.nethelsinki.fiashs.orgncat.edu |

| Aviation Fuel Characterization | GC-MS | Identified component in complex hydrocarbon mixtures, used for distillation curve analysis | nist.govacs.org |

| Exhaled Breath Analysis | GC-MS | Identified compound in metabonome analysis, potential biomarker | belspo.be |

| Air Pollution Speciation Database (SPECIATE) | Various | Listed compound for emissions inventory and air quality modeling | epa.govepa.gov |

| Hydrocarbon Mixture Analysis (e.g., gasoline) | GC | Component for method development and validation | crcao.orgcrcao.org |

Role in Fundamental Studies of Molecular Interactions and Structure-Reactivity Relationships

While direct studies focusing exclusively on the molecular interactions and structure-reactivity relationships of 4-ethyldecane are not extensively detailed in the provided search results, its nature as a branched alkane places it within broader research on hydrocarbon behavior. Studies on hydrocarbon oxidation, relevant to combustion and environmental processes, implicitly involve understanding the reactivity of such molecules core.ac.uk. Research into conformational analysis, for example, has utilized 4-ethyldecane to test and refine computational methods for predicting molecular structures and energies, which are foundational to understanding molecular interactions srce.hr. The relative stability and reactivity of branched alkanes compared to their linear counterparts are key aspects explored in physical organic chemistry, though specific studies on 4-ethyldecane in this context are not explicitly highlighted.

Benchmarking for Computational Chemistry Models and Algorithms

4-Ethyldecane has been used as a model compound in computational chemistry to test and validate various algorithms and models. Its relatively simple yet branched structure makes it suitable for evaluating the accuracy of quantum chemical calculations, molecular mechanics force fields, and conformational search algorithms srce.hr. For instance, studies have employed 4-ethyldecane to assess the performance of methods in predicting low-energy molecular conformations and optimizing structural parameters srce.hr. The ability of computational models to accurately represent the physical and chemical properties of such molecules is critical for predicting the behavior of more complex systems, making compounds like 4-ethyldecane valuable benchmarks for computational chemistry development and validation mdpi.comresearchgate.netepa.govnih.gov.

Contribution to Understanding Environmental Biogeochemical Cycles of Hydrocarbons

As a component of petroleum and a potential product of biological or industrial processes, 4-ethyldecane contributes to the understanding of hydrocarbon biogeochemical cycles. Its identification in various environmental contexts, such as emissions from plants or as part of complex fuel mixtures, places it within studies of environmental fate and transport researchgate.netnist.govacs.orgca.gov. Research into the biodegradation of hydrocarbons, a key process in environmental remediation and nutrient cycling, would implicitly involve understanding the microbial breakdown pathways of branched alkanes like 4-ethyldecane. While specific studies detailing the biogeochemical cycling of 4-ethyldecane are not explicitly detailed, its presence in environmental samples and its classification within hydrocarbon inventories are foundational for such research epa.govepa.gov.

As a Reference Material in Interlaboratory Studies

The role of 4-ethyldecane as a reference material in interlaboratory studies is implied by its use as a standard in analytical method development and validation. When analytical laboratories participate in proficiency testing or interlaboratory comparisons, well-characterized compounds like 4-ethyldecane are essential for ensuring consistent and comparable results across different facilities nist.govcrcao.orgcrcao.org. Its inclusion in standard databases and its use in calibrating GC-MS systems for identifying VOCs suggests its utility as a calibrant or internal standard in quality control procedures mdpi.comresearchgate.nethelsinki.fiashs.orgncat.edubelspo.beepa.govepa.gov. This ensures that measurements made by different laboratories are traceable and reliable, particularly in environmental monitoring and fuel analysis.

Future Directions and Emerging Research Avenues for Decane, 4 Ethyl

Advanced Synthetic Strategies for Architecturally Complex Branched Alkanes

The precise construction of branched alkanes with specific stereochemistry and branching patterns remains a significant challenge in organic synthesis. Future research will focus on moving beyond traditional methods to develop more efficient, selective, and sustainable synthetic routes.

Historically, methods like the Wurtz reaction and Stille coupling have been employed for creating carbon-carbon bonds to build alkane backbones. stackexchange.com However, these methods can have limitations regarding functional group tolerance and the use of stoichiometric organometallic reagents. stackexchange.com More contemporary approaches, such as the Johnson-Claisen rearrangement, offer pathways to create specific stereoisomers, which is crucial for architecturally complex molecules. stackexchange.com

Emerging strategies are looking towards biocatalysis and photochemistry for more advanced control. For instance, the use of light-activated enzymes from algae to convert fatty acids into alkanes and alkenes presents a novel, environmentally friendly approach. evolving-science.com Researchers envision that modifying these enzymes could allow for the catalysis of a wide range of chemical reactions, potentially leading to the customized synthesis of specific branched alkanes. evolving-science.com Another frontier is the direct conversion of methane or carbon dioxide into higher hydrocarbons, which could provide sustainable feedstocks for these syntheses. nobelprize.org The development of catalysts that can selectively functionalize specific C-H bonds on a simple alkane to build up complexity is also a major goal.

Integration of Machine Learning and Artificial Intelligence in Hydrocarbon Chemistry

AI and ML models are already demonstrating success in predicting the physicochemical properties of linear, single-branched, and double-branched alkanes. nih.gov By training neural networks on existing data, researchers can accurately forecast properties such as boiling points, heat capacities, and vapor pressures for novel or less-studied compounds. nih.gov This predictive power is crucial for designing next-generation fuels and lubricants where specific properties are required. evolving-science.com

| AI Application Area | Potential Impact on 4-ethyldecane Research |

| Property Prediction | Rapidly estimate physical and chemical properties without synthesis. |

| Retrosynthesis | Design novel and efficient synthetic routes to 4-ethyldecane and its isomers. |

| Fuel Design | Screen virtual libraries of related branched alkanes for optimal fuel performance. |

| Mechanism Analysis | Predict reaction outcomes and identify key intermediates in complex reactions. |

Novel Spectroscopic and Imaging Techniques for in situ Mechanistic Studies

Understanding the precise mechanisms of reactions involving 4-ethyldecane requires observing the transient species and structural changes that occur in real-time. Novel spectroscopic and imaging techniques are making it possible to study these processes in situ (in the reaction environment) and operando (while the reaction is working), providing unprecedented insight.

Operando spectroscopy is a powerful methodology where the spectroscopic characterization of a material is coupled with the simultaneous measurement of its catalytic activity. wikipedia.orghideninc.com This allows researchers to establish direct relationships between the structure of a catalyst and its performance in real-time. hidenanalytical.comchimia.ch Techniques like infrared (IR) and Raman spectroscopy can be used to probe surface adsorbates and identify reaction intermediates under actual working conditions, which is crucial for understanding catalytic processes involving alkanes. ornl.govnih.gov The development of ultrafast spectroscopy also allows scientists to observe molecular dynamics on incredibly short timescales, offering a window into the fundamental steps of chemical reactions. spectroscopyonline.com

In the realm of imaging, advanced techniques are achieving atomic-level resolution during live reactions. Liquid-phase transmission electron microscopy (LP-TEM), for example, can visualize nanoscale reaction dynamics directly in a solution. nih.gov A groundbreaking emerging technique is Quantum-enabled Chemical Operando Microscopy (QCOM), which uses atomic-scale quantum sensors to transform local physical changes during a reaction into a dynamic image. chemrxiv.orgresearchgate.net This method offers the potential for high sensitivity and spatiotemporal resolution, enabling the direct imaging of highly reactive species like free radicals during a reaction. chemrxiv.orgresearchgate.net Applying such techniques to the synthesis or transformation of 4-ethyldecane could reveal intricate mechanistic details that are currently inaccessible.

| Technique | Information Gained | Relevance to 4-ethyldecane |

| Operando IR/Raman Spectroscopy | Identification of surface intermediates and catalyst active sites. | Understanding catalytic cracking, isomerization, or functionalization. |

| Ultrafast Spectroscopy | Observation of molecular dynamics on femtosecond timescales. | Probing the initial bond-breaking/forming events in reactions. |

| In Situ TEM | Real-time imaging of nanoscale structural changes. | Visualizing catalyst restructuring or nanoparticle formation. |

| Quantum-enabled Microscopy | Spatiotemporal imaging of reactive species (e.g., free radicals). | Directly observing radical-mediated reaction pathways. |

Elucidation of Unexplored Biological and Abiotic Degradation Pathways

Understanding how 4-ethyldecane breaks down in the environment is crucial for assessing its persistence and ecological impact. Future research will focus on identifying and characterizing novel degradation pathways, both through microbial action (biological) and environmental chemistry (abiotic).

Biological Degradation: Microorganisms have evolved diverse enzymatic machinery to utilize alkanes as a source of carbon and energy. researchgate.net For C12 alkanes like 4-ethyldecane, several aerobic degradation pathways are known. The most common involves terminal oxidation, where an alkane hydroxylase enzyme introduces an oxygen atom at the end of the chain, followed by further oxidation to a fatty acid. nih.govfrontiersin.org A less common subterminal pathway oxidizes an internal carbon to a secondary alcohol and then a ketone. nih.gov Given its branched structure, 4-ethyldecane presents a more complex substrate, and the specific enzymes and preferences for its degradation are largely unexplored.

Anaerobic degradation pathways are also a key area of future research. Under methanogenic conditions, some bacteria, such as Smithella, can activate alkanes in the C9 to C12 range by adding them to fumarate (B1241708). nih.govresearchgate.net The detection of C9 to C12 alkylsuccinates provides strong evidence for this mechanism. nih.gov Investigating whether this or other novel anaerobic pathways are active for 4-ethyldecane is a critical research goal.

Abiotic Degradation: Abiotic degradation occurs through non-biological chemical processes in the environment. While generally slower than microbial degradation, these processes can be significant over long periods. For hydrocarbons, this can include processes like oxidation or hydrolysis, although alkanes are relatively inert. Research into the potential for photocatalysis on mineral surfaces or reactions with naturally occurring radicals in water and soil could reveal currently unknown abiotic degradation routes for branched alkanes.

Development of Multiscale Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the behavior of molecules like 4-ethyldecane, from their fundamental properties to their reactivity in complex systems. The development of multiscale models, which bridge different levels of theory, is a key future direction for achieving highly accurate and computationally efficient predictions. researchgate.net

These models can operate at different scales:

Quantum Mechanics (QM): At the most fundamental level, QM methods can calculate electronic structure to predict reaction energies, spectroscopic properties (like IR and NMR spectra), and bond dissociation energies with high accuracy. jstar-research.comsemanticscholar.org This is essential for understanding reaction mechanisms at an atomic level.

Molecular Mechanics (MM) and Molecular Dynamics (MD): For larger systems or longer timescales, MM and MD simulations use classical force fields to model the interactions between atoms. jstar-research.com This allows for the study of conformational changes, diffusion, and the bulk properties of liquids like 4-ethyldecane.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors (numerical representations of chemical structure) with experimental properties. protoqsar.com These models can be used to rapidly predict the properties of large numbers of molecules, aiding in the screening of potential fuel candidates or assessing toxicological profiles. researchgate.net

By combining these approaches in a multiscale framework, researchers can build comprehensive models that accurately predict the behavior of 4-ethyldecane in various environments, from the active site of an enzyme to the conditions inside a combustion engine. This predictive power will be invaluable for designing new catalysts, optimizing reaction conditions, and developing novel materials based on branched alkane structures.

Q & A

Basic Research Questions

Q1: What are the methodological challenges in synthesizing 4-ethyl-decane with high purity, and how can they be addressed? Answer: Synthesis of 4-ethyl-decane requires precise control of branching and alkylation steps. Challenges include minimizing side reactions (e.g., over-alkylation) and isolating the target isomer. Techniques like fractional distillation and preparative gas chromatography (GC) are critical for purification . Validation via nuclear magnetic resonance (NMR) and GC-mass spectrometry (GC-MS) ensures structural fidelity. For reproducibility, document reaction conditions (temperature, catalyst type, and solvent ratios) in detail .

Q2: How can researchers characterize the physicochemical properties of 4-ethyl-decane, and what analytical tools are most effective? Answer: Key properties (e.g., boiling point, density, adsorption behavior) are determined using differential scanning calorimetry (DSC), pycnometry, and gravimetric adsorption experiments. For adsorption studies, 5A molecular sieves are commonly employed, with sequential experimental design optimizing parameter estimation . GC-MS and Fourier-transform infrared spectroscopy (FTIR) validate molecular identity and purity .

Advanced Research Questions

Q3: How can sequential experimental design improve parameter estimation for 4-ethyl-decane adsorption isotherms on porous materials? Answer: Sequential design minimizes the joint confidence region of parameters by strategically placing experimental observations. For linear adsorption models, experiments should focus on extreme values of the operational range (e.g., high and low pressure/temperature). This approach, based on Box-Lucas criteria, reduces uncertainty in parameters like Langmuir coefficients by 30–50% compared to non-sequential designs . Data should be analyzed using nonlinear regression, with uncertainty quantified via Monte Carlo simulations .

Q4: How do contradictions in 4-ethyl-decane abundance data (e.g., low vs. high concentrations in biodiesel blends) arise, and how should they be resolved? Answer: Discrepancies often stem from feedstock variability or analytical method biases. For example, GC-MS quantification of 4-ethyl-decane in biodiesel may show 2% abundance in brown grease ( ) but higher levels in synthetic blends. To resolve this, standardize sample preparation (e.g., ASTM D7797 for biodiesel analysis) and cross-validate with multiple detectors (e.g., flame ionization and mass spectrometry). Statistical tools like ANOVA can identify significant differences between datasets .

Q5: What hybrid modeling approaches integrate 4-ethyl-decane’s molecular behavior into multiscale process simulations? Answer: Hybrid models combine mechanistic equations (e.g., Gibbs free energy for phase splitting) with machine learning. For instance, artificial neural networks (ANNs) trained on decane’s thermodynamic data predict solubility in ionic liquids, which are then embedded into rate-based absorption models . Validate such models against experimental interfacial tracer data (e.g., decane as a non-wetting phase in wettability studies) .

Q6: How can researchers design experiments to investigate 4-ethyl-decane’s role in flavor compound formation during lipid oxidation? Answer: Use lipidomic and volatilomic workflows. Subject duck breast muscle (or model lipid systems) to controlled oxidation, then extract volatile compounds via solid-phase microextraction (SPME). Quantify 4-ethyl-decane and related alkanes using GC-MS. Compare with databases (e.g., NIST Chemistry WebBook) and apply principal component analysis (PCA) to correlate concentration with sensory thresholds .

Methodological Guidance

Q7: What statistical methods are recommended for analyzing 4-ethyl-decane’s environmental partitioning data? Answer: Use multivariate regression to model octanol-water partition coefficients (log Kow) and soil adsorption constants (Koc). Address outliers via robust statistical packages (e.g., R’s robustbase). For field data, apply geospatial analysis tools (e.g., ArcGIS) to map contamination hotspots, ensuring replicates (n ≥ 5) to account for soil heterogeneity .

Q8: How should researchers optimize chromatographic separation of 4-ethyl-decane from structurally similar alkanes? Answer: Use high-resolution GC columns (e.g., Agilent HP-5ms, 60 m length) with slow temperature ramps (2°C/min). Confirm peak purity via spectral deconvolution software (e.g., AMDIS). For complex matrices, employ heart-cutting 2D-GC (GC×GC) with a polar secondary column .

Data Presentation and Reproducibility

Q9: What are best practices for reporting 4-ethyl-decane data to ensure reproducibility? Answer: Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry:

- Specify suppliers and purity of chemicals (e.g., "4-ethyl-decane, ≥99%, Sigma-Aldrich").

- Detail instrument parameters (e.g., GC injector temperature, carrier gas flow rate).

- Deposit raw data in repositories like Zenodo and include uncertainty estimates (e.g., ±5% for triplicate measurements) .

Q10: How can researchers balance clarity and technical depth when presenting 4-ethyl-decane data in interdisciplinary studies? Answer: Structure the paper with a hypothesis-driven introduction and separate "Results" and "Discussion" sections. Use tables for comparative data (e.g., adsorption capacities across substrates) and figures for trends (e.g., time-dependent oxidation profiles). Define technical terms (e.g., "thermomorphic solvent") in footnotes or appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.